molecular formula C10H5F7O2S B1581892 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione CAS No. 559-94-4

4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione

Cat. No.: B1581892
CAS No.: 559-94-4
M. Wt: 322.2 g/mol
InChI Key: QHOQGOZSTQAYRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione typically involves the reaction of perfluorobutyryl chloride with 2-thenoylmethane under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione involves its interaction with molecular targets through its fluorinated and thienyl groups. The compound can form hydrogen bonds and van der Waals interactions with various biomolecules, influencing their structure and function. The fluorine atoms enhance the compound’s lipophilicity , allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione is unique due to the presence of both a heptafluoro group and a thienyl group , which impart distinct chemical and physical properties. These features make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4,4,5,5,6,6,6-heptafluoro-1-thiophen-2-ylhexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F7O2S/c11-8(12,9(13,14)10(15,16)17)7(19)4-5(18)6-2-1-3-20-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOQGOZSTQAYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060332
Record name (Perfluorobutyryl)-2-thenoylmethane
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Molecular Weight

322.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

559-94-4
Record name 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione
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Record name 1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-
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Record name 2-Thenoylperfluorobutyrylmethane
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Record name 1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-
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Record name (Perfluorobutyryl)-2-thenoylmethane
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Record name 559-94-4
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Synthesis routes and methods

Procedure details

The compound was synthesized according to example 1 using 2-acetylthiophene and ethyl heptafluorobutyrate as starting materials. 1H NMR (CDCl3): 6.49 (s, 1 H); 7.21 (dd, 1H, J=3.8 & 5.1); 7.77 (dd, 1H, J=1.2 & 5.1 Hz); 7.85 (dd, 1H, J=1.2 & 3.8 Hz). IR (film): 1589 (C═O); 1230 (C—F).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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